molecular formula C9H13FNO3P B13685172 Diethyl (2-Fluoro-3-pyridyl)phosphonate

Diethyl (2-Fluoro-3-pyridyl)phosphonate

Cat. No.: B13685172
M. Wt: 233.18 g/mol
InChI Key: SAYFOXWZMRQNNJ-UHFFFAOYSA-N
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Description

Diethyl (2-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Fluoro-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated pyridine derivative under controlled conditions. For instance, the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures can yield diethyl (2-pyridyl)phosphonate

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phosphonate group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Diethyl (2-Fluoro-3-pyridyl)phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and as a precursor for the synthesis of biologically active compounds.

    Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (2-Fluoro-3-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Diethyl (2-Fluoro-3-pyridyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl (2-pyridyl)phosphonate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Diethyl (3-pyridyl)phosphonate: The position of the phosphonate group on the pyridine ring affects its reactivity and applications.

    Diethyl (4-pyridyl)phosphonate: Similar to the 3-pyridyl derivative but with different steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.

Biological Activity

Diethyl (2-Fluoro-3-pyridyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H14FNO3P
  • Molecular Weight : 251.2 g/mol
  • CAS Number : 54412872

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFocusFindings
T Cell ActivationDemonstrated stimulation of Vγ9Vδ2 T cell expansion with an EC50 of 5.4 nM after 72 hours exposure, indicating immunomodulatory effects.
Antiviral PropertiesHighlighted potential as a nucleoside analog affecting viral replication mechanisms.
Enzyme InteractionInvestigated inhibition of key metabolic enzymes, suggesting a role in modulating cellular metabolism and proliferation.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The introduction of the fluorine atom can be achieved through various fluorination methods, enhancing the compound's biological profile.

  • Synthesis Steps :
    • Reaction of pyridine derivatives with phosphorus oxychloride.
    • Subsequent reaction with diethyl phosphite under controlled conditions to yield this compound.

Properties

Molecular Formula

C9H13FNO3P

Molecular Weight

233.18 g/mol

IUPAC Name

3-diethoxyphosphoryl-2-fluoropyridine

InChI

InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3

InChI Key

SAYFOXWZMRQNNJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(N=CC=C1)F)OCC

Origin of Product

United States

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